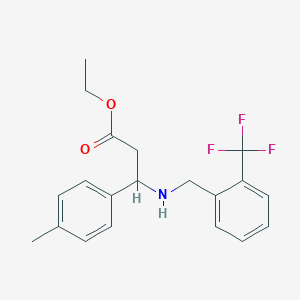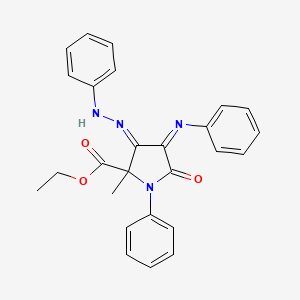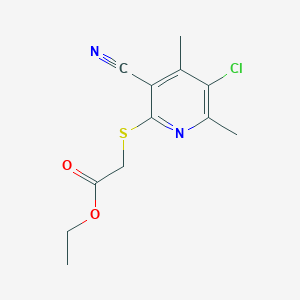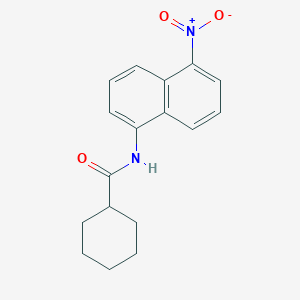
Propionic acid ethyl ester, 3-p-tolyl-3-(2-trifluoromethylbenzylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-(4-METHYLPHENYL)-3-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE is a synthetic organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their diverse chemical properties and applications. This compound is characterized by the presence of a trifluoromethyl group, a methylphenyl group, and an amino group attached to a propanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(4-METHYLPHENYL)-3-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions may include:
Temperature: Typically around 60-80°C.
Catalyst: Sulfuric acid or hydrochloric acid.
Solvent: Anhydrous ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(4-METHYLPHENYL)-3-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: May serve as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 3-(4-METHYLPHENYL)-3-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-(4-METHYLPHENYL)-3-(AMINO)PROPANOATE
- ETHYL 3-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)PROPANOATE
- ETHYL 3-(4-METHYLPHENYL)-3-(METHYLAMINO)PROPANOATE
Uniqueness
ETHYL 3-(4-METHYLPHENYL)-3-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE is unique due to the presence of both a trifluoromethyl group and an amino group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can result in unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H22F3NO2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 3-(4-methylphenyl)-3-[[2-(trifluoromethyl)phenyl]methylamino]propanoate |
InChI |
InChI=1S/C20H22F3NO2/c1-3-26-19(25)12-18(15-10-8-14(2)9-11-15)24-13-16-6-4-5-7-17(16)20(21,22)23/h4-11,18,24H,3,12-13H2,1-2H3 |
InChI Key |
BJFCVZITPKOYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NCC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(dimethylamino)-N-[2-(3,4-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B11505779.png)
![2-{2-[(2-cyanophenyl)sulfanyl]phenyl}-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B11505789.png)

![N-[6,6-dimethyl-2,4-dioxo-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide](/img/structure/B11505812.png)
![1-(2,5-Dichlorophenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B11505813.png)
![3-(2,4-dichlorophenoxy)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11505814.png)

![N-Adamantan-1-ylmethyl-N-[1-(3-chloro-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-acetamide](/img/structure/B11505826.png)

![3-(4-Tert-butylphenyl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}propanoic acid](/img/structure/B11505840.png)

![2-[({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B11505848.png)
![Di-tert-butyl iodo(tetrazolo[1,5-b]pyridazin-6-yl)propanedioate](/img/structure/B11505853.png)
![Ethyl 3-(2-chlorophenyl)-3-{[(4-ethoxynaphthyl)sulfonyl]amino}propanoate](/img/structure/B11505856.png)
